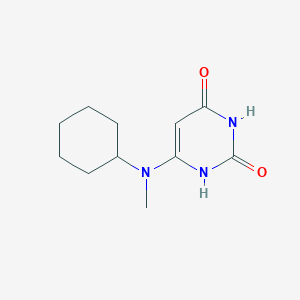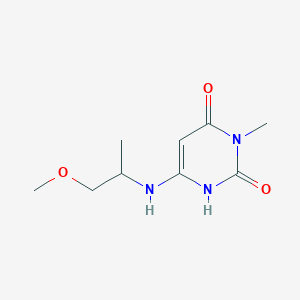
6-(Cycloheptylamino)pyridazin-3-ol
Overview
Description
6-(Cycloheptylamino)pyridazin-3-ol, also known as CHAP or CHAPO, is an organic compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular formula of C7H13N3O. CHAP is a versatile compound that has been used for a wide range of applications, including drug synthesis, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
6-(Cycloheptylamino)pyridazin-3-ol and its derivatives are integral in the synthesis of various pharmacologically active compounds. For instance, Johnston et al. (2008) demonstrate the use of pyridazinones, which are closely related to this compound, in the creation of pharmacologically active compounds through cycloaddition and condensation reactions (Johnston et al., 2008). Similarly, Cignarella et al. (1986) synthesized rigid congeners of hypotensive pyridazinones, highlighting their potential in developing antihypertensive and antithrombotic agents (Cignarella et al., 1986).
Organic Synthesis and Functional Group Transformations
The role of pyridazin-3(2H)-ones in organic synthesis, particularly as functional group carriers, has been explored by Kang et al. (2018). Their research emphasizes the utility of these compounds in various organic reactions, highlighting their significance in synthetic chemistry (Kang et al., 2018).
Development of Novel Heterocyclic Compounds
Research by Gaby et al. (2003) focuses on the condensation of pyridazinone derivatives to create new heterocyclic compounds, demonstrating the versatility of these molecules in synthesizing diverse chemical structures (Gaby et al., 2003).
Corrosion Inhibition
Mashuga et al. (2017) investigated the inhibitory effects of pyridazine derivatives on the corrosion of mild steel. Their findings show the potential of these compounds in industrial applications, particularly in corrosion protection (Mashuga et al., 2017).
Fluorescent Probes for Cellular Imaging
In the field of bioimaging, Sirbu et al. (2021) explored the use of pyridazino-1,3a,6a-triazapentalenes, related to pyridazinones, as fluorescent probes for cellular imaging. Their research highlights the application of these compounds in biological and medical imaging (Sirbu et al., 2021).
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been found to influence a variety of biological processes .
Pharmacokinetics
Pyridazinone derivatives are known for their diverse pharmacological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Action Environment
Some pyridazinone derivatives have been found to be efficient inhibitors of corrosion of mild steel in acidic solution , suggesting that they may be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
6-(Cycloheptylamino)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to interact with enzymes such as monoamine oxidase and tyrosine kinase, influencing their activity. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes and proteins, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyridazine derivatives can undergo degradation under certain conditions, affecting their long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound’s activity can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, pyridazine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical processes. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects. Studies have shown that pyridazine derivatives can be distributed to various organs, including the liver, kidneys, and brain .
Properties
IUPAC Name |
3-(cycloheptylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-8-7-10(13-14-11)12-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDDDQXGVWKROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


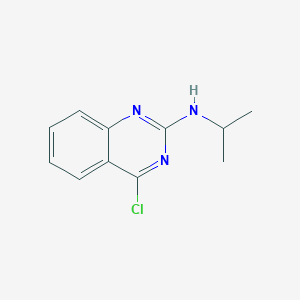
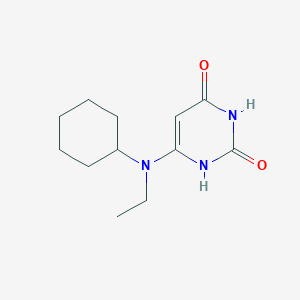
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)


![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)
![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)

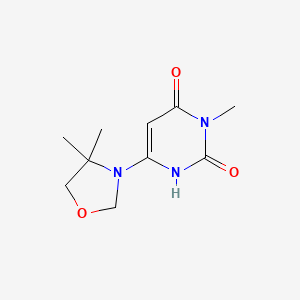
![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)
![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)

